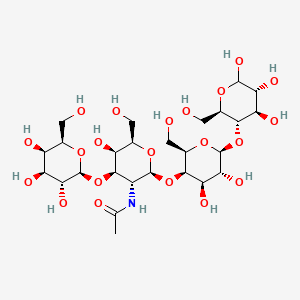
Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gangliotetraose is a tetrasaccharide, a type of oligosaccharide composed of four monosaccharide units. It is a significant component of gangliosides, which are glycosphingolipids found predominantly in the nervous system. Gangliotetraose plays a crucial role in various biological processes, including cell signaling, neuronal differentiation, and neuroprotection .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of gangliotetraose involves the assembly of its monosaccharide units through glycosidic bonds. One common method is the stepwise glycosylation of protected monosaccharides, followed by deprotection to yield the desired tetrasaccharide. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids or glycosyltransferases .
Industrial Production Methods
Industrial production of gangliotetraose often relies on biotransformation processes. Enzymatic methods using glycosyltransferases can efficiently produce gangliotetraose from simpler sugar precursors. These methods are advantageous due to their specificity and mild reaction conditions, making them suitable for large-scale production .
化学反应分析
Types of Reactions
Gangliotetraose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and function of gangliosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate, which can cleave glycosidic bonds and modify the sugar units.
Reduction: Reducing agents such as sodium borohydride are used to reduce carbonyl groups in the sugar units.
Major Products Formed
The major products formed from these reactions include various derivatives of gangliotetraose, such as sialylated gangliosides (e.g., GM1, GD1a) and acetylated derivatives. These modifications can significantly alter the biological activity and properties of the gangliosides .
科学研究应用
Gangliotetraose and its derivatives have numerous applications in scientific research:
Chemistry: Used as building blocks for synthesizing complex oligosaccharides and studying glycosylation processes.
Biology: Investigated for their role in cell signaling, neuronal development, and membrane dynamics.
Medicine: Explored for their neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the production of glycosylated pharmaceuticals and as biomarkers for disease diagnosis .
作用机制
Gangliotetraose exerts its effects primarily through its incorporation into gangliosides, which are integral components of cell membranes. These gangliosides participate in cell signaling by interacting with receptors and modulating signal transduction pathways. For example, GM1 ganglioside, which contains gangliotetraose, is known to facilitate the efflux of nuclear calcium and influence neuronal plasticity and repair mechanisms .
相似化合物的比较
Similar Compounds
GM1 Ganglioside: Contains gangliotetraose and is well-studied for its neuroprotective properties.
GD1a Ganglioside: Another ganglioside with similar structure but different sialylation pattern.
Asialo-GM1: Lacks sialic acid residues but shares the gangliotetraose core structure.
Uniqueness
Gangliotetraose is unique due to its specific arrangement of monosaccharides and its role in forming the core structure of various gangliosides. This structural uniqueness contributes to its diverse biological functions and its importance in the nervous system .
属性
分子式 |
C26H45NO21 |
|---|---|
分子量 |
707.6 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-22(48-25-18(39)14(35)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)46-21-10(5-31)45-26(19(40)16(21)37)47-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18-,19-,20-,21+,22-,23?,24+,25+,26+/m1/s1 |
InChI 键 |
HCXIEPLIUZXCMD-NLFJORDCSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


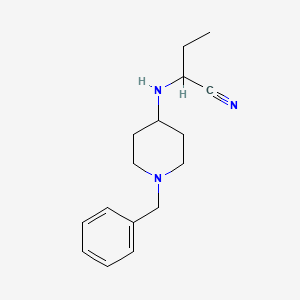

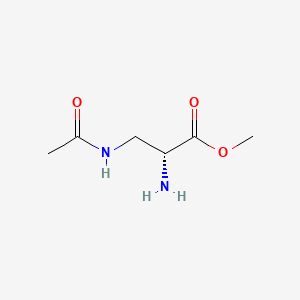
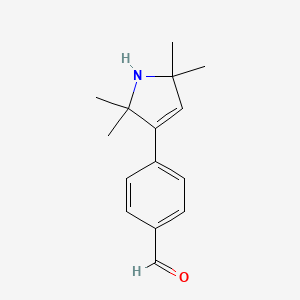
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)butanoate](/img/structure/B13811094.png)
![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)
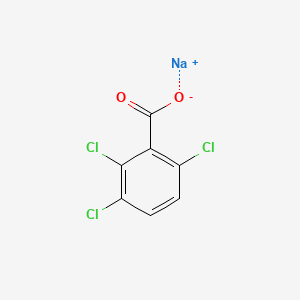


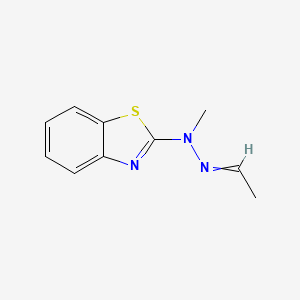

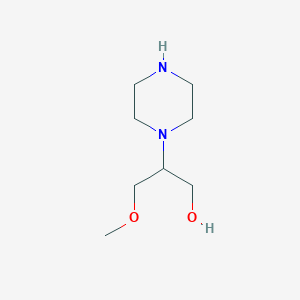
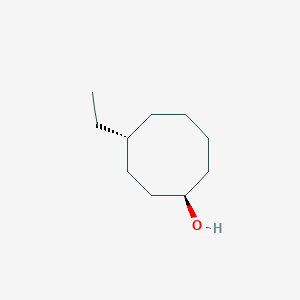
![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)
